N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-21(5-2)12-8-11-19-18(23)17(22)16-13(3)20-15-10-7-6-9-14(15)16/h6-7,9-10,20H,4-5,8,11-12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYHNERNNWXBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N,N-diethylpropane-1,3-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the acylation of the intermediate product with oxalyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
- Indole-3-acetic acid
Uniqueness
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the diethylamino propyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, often referred to as a derivative of indole, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various neurotransmitter modulators and has been studied for its effects on serotonin transporters and other biological targets.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 202.2954 g/mol
- IUPAC Name : this compound
- CAS Number : 20892-46-0
The biological activity of this compound is primarily linked to its interaction with the serotonin transporter (SERT). SERT plays a critical role in regulating serotonin levels in the synaptic cleft, influencing mood, anxiety, and various neurological functions. The compound exhibits high affinity for SERT, which suggests that it may act as a selective serotonin reuptake inhibitor (SSRI).
Binding Affinity Studies
Research indicates that compounds structurally similar to this compound demonstrate significant binding affinities at SERT. For instance, studies have shown that certain analogues can modulate the dissociation rates of radiolabeled serotonin, indicating potential allosteric modulation at secondary binding sites on the transporter .
| Compound | Ki (nM) | Mechanism |
|---|---|---|
| This compound | 19.7 | SERT Inhibition |
| SERT Selective Analogue | 30.2 | Allosteric Modulation |
Antidepressant Effects
In a series of in vivo studies, the compound was tested for its antidepressant-like effects using animal models. The results indicated a significant reduction in depressive behaviors in rodents, suggesting that the compound may possess therapeutic potential for treating depression. The mechanism was attributed to enhanced serotonergic neurotransmission due to SERT inhibition.
Neuroprotective Properties
Further investigations into the neuroprotective effects of the compound revealed its ability to reduce oxidative stress markers in neuronal cultures. This suggests that this compound may also have applications in neurodegenerative diseases where oxidative damage is a contributing factor.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and what purification methods are recommended?
- Answer : Synthesis typically involves amide coupling using reagents like HATU and DIPEA in polar aprotic solvents (e.g., DMF). For example, in related morpholinone-acetamide derivatives, HATU activates the carboxyl group for nucleophilic attack by amines under mild conditions . Purification often employs silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate to achieve >95% purity. Monitoring via TLC ensures reaction completion .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Answer : Key characterization tools:
- ¹H NMR : Indole protons (δ 7.1–7.7 ppm), diethylamino group (δ 1.2–3.3 ppm), and acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .
- ESI/APCI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and sodium adducts ([M+Na]⁺) confirm molecular weight .
- HPLC : Retention time consistency and peak symmetry assess purity (>98% by area normalization) .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Answer : Prioritize assays aligned with indole derivatives' known activities:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Answer :
- Solvent selection : Replace DMF with THF or acetonitrile to reduce racemization in amide formation .
- Catalyst screening : Test alternatives to HATU (e.g., EDCI or PyBOP) for cost efficiency .
- Temperature control : Lower temperatures (0–5°C) suppress byproducts like over-acylated intermediates .
- Example : A 15% yield increase was achieved by stepwise addition of acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
- Answer :
- Purity verification : Confirm compound integrity via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal assays : Cross-validate antimicrobial activity with disk diffusion and time-kill assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?
- Answer :
- Modifications : Synthesize analogs with variations in:
- Indole substituents : Replace 2-methyl with halogens or electron-withdrawing groups .
- Diethylamino group : Substitute with morpholine or piperazine rings to alter hydrophilicity .
- Activity mapping : Correlate substituent changes with bioassay results (e.g., logP vs. cytotoxicity) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary solvent, catalyst, and temperature .
- SAR Validation : Apply QSAR models to predict activity cliffs and prioritize synthetic targets .
- Data Reproducibility : Deposit raw spectral data in open-access repositories (e.g., PubChem) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
